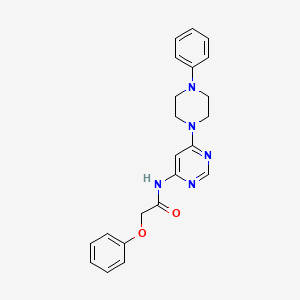
2-phenoxy-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-phenoxy-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide” is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . These derivatives have been synthesized and evaluated as potential acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) .
Synthesis Analysis
The synthesis of these compounds involves the design and creation of a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . The bioactivities of these compounds were evaluated using the Ellman’s method .Molecular Structure Analysis
The molecular structure of these compounds was characterized by elemental analyses (C, H, N) and 1 H NMR, 13 C NMR, 19 F NMR, LC/MS spectra .科学的研究の応用
Radioligand Imaging
[18F]PBR111, a compound within the series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, demonstrates selective binding to the translocator protein (18 kDa). This characteristic allows for its use in positron emission tomography (PET) imaging, providing valuable insights in various research contexts (Dollé et al., 2008).
Histamine H4 Receptor Ligands
2-Aminopyrimidines, a class of compounds including 2-phenoxy-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide, have been synthesized as ligands for the histamine H4 receptor. These compounds exhibit potential as anti-inflammatory agents and have shown efficacy in animal models, supporting their role in pain and inflammation research (Altenbach et al., 2008).
Human Leukocyte Elastase Inhibitor
The compound L-694,458, structurally related to this compound, acts as an inhibitor of human leukocyte elastase. Its synthesis and the study of its potential in treating conditions associated with elastase activity demonstrate its significance in biomedical research (Cvetovich et al., 1996).
Antimicrobial Agents
Research has explored the use of compounds structurally similar to this compound in creating new heterocycles with antimicrobial properties. These compounds have shown promise in combating microbial infections (Bondock et al., 2008).
Antioxidant, Analgesic, and Anti-inflammatory Agent
2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, related to the compound , has been synthesized and found to possess DPPH radical scavenging activity, along with notable analgesic and anti-inflammatory properties. This highlights its potential in research focused on oxidative stress and pain management (Nayak et al., 2014).
Peripheral Benzodiazepine Receptor Ligands
The synthesis and binding studies of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides, including compounds related to this compound, have identified them as selective ligands for the Peripheral Benzodiazepine Receptor (PBR). This suggests their application in neurological and psychiatric research (Selleri et al., 2005).
作用機序
Target of Action
The primary target of 2-phenoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .
Mode of Action
The compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
By inhibiting AChE, the compound affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. Increased levels of acetylcholine enhance cognitive functions, as it is a key neurotransmitter involved in memory and learning .
Pharmacokinetics
The compound’s inhibitory activity against ache was evaluated in vitro , suggesting that it has the potential to cross biological membranes and interact with its target enzyme.
Result of Action
The inhibition of AChE by the compound leads to increased levels of acetylcholine in the synaptic cleft . This can result in enhanced cognitive functions, making the compound a potential therapeutic agent for diseases characterized by cognitive decline, such as Alzheimer’s disease .
Action Environment
The action of 2-phenoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide is likely to be influenced by various environmental factors.
将来の方向性
特性
IUPAC Name |
2-phenoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c28-22(16-29-19-9-5-2-6-10-19)25-20-15-21(24-17-23-20)27-13-11-26(12-14-27)18-7-3-1-4-8-18/h1-10,15,17H,11-14,16H2,(H,23,24,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURNRCJKVLGYQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)COC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2411478.png)
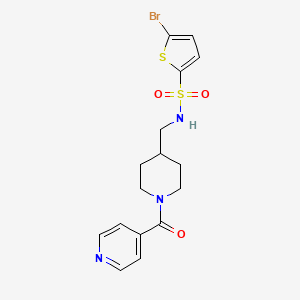
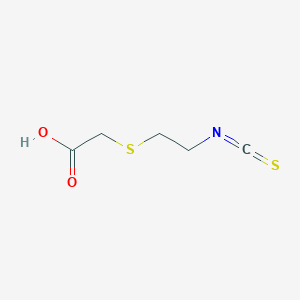
![N-(2-chlorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2411487.png)
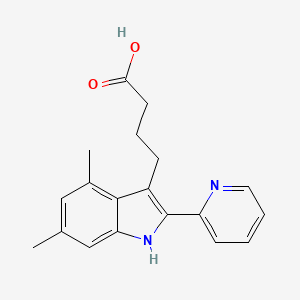
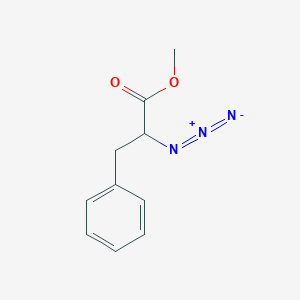
![4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2411490.png)
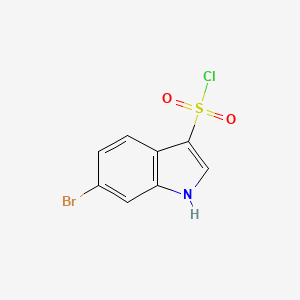
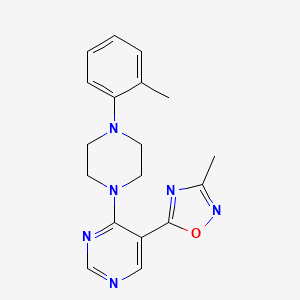
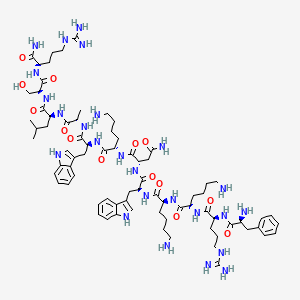
![2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]propanamide](/img/structure/B2411494.png)

![2-Methyl-1-[[3-(trifluoromethyl)phenyl]methyl]imidazole](/img/structure/B2411499.png)